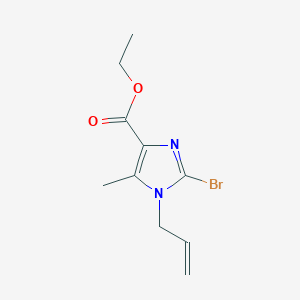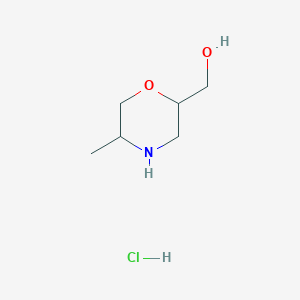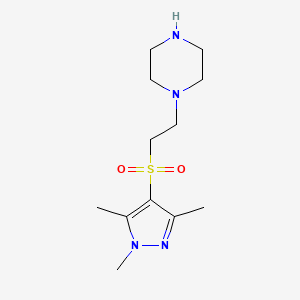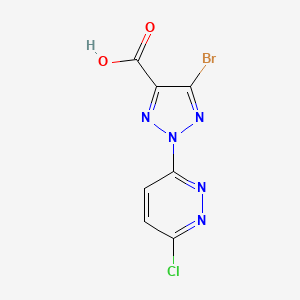
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, a bromine atom, and a methyl group attached to the imidazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
The synthesis of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate.
Introduction of the bromine atom: The bromination of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Alkylation and esterification: The allyl group and the ethyl ester group can be introduced through alkylation and esterification reactions, respectively, using suitable alkylating agents and esterification reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Addition reactions: The allyl group can participate in addition reactions with electrophiles or radicals.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the allyl group play crucial roles in binding to active sites and modulating the activity of target proteins. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Lacks the allyl and bromine groups, making it less reactive in certain substitution and addition reactions.
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the ethyl ester and allyl groups, affecting its solubility and reactivity.
Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the bromine and allyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3 |
Clé InChI |
WVWWQRHFTHPWAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)




![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)



![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)

